Hydroquinone sulfate
Description
Historical Trajectories of Research on Sulfated Phenolic Compounds
The study of sulfated phenolic compounds is rooted in early investigations into the metabolism of xenobiotics and endogenous molecules. Sulfation was identified as a major pathway in phase II metabolism, a process where organisms modify compounds to increase their water solubility and facilitate their excretion. iarc.fr Historically, research focused on identifying these sulfated metabolites in biological samples.
A significant challenge that shaped the trajectory of this research was the difficulty in obtaining pure standards of these sulfated compounds. researchgate.net Their isolation from biological matrices is often impractical due to very low concentrations, necessitating chemical or enzymatic synthesis. nih.gov Early chemical synthesis methods often involved reagents like sulfur trioxide-pyridine complexes to introduce the sulfate (B86663) group onto the phenolic hydroxyl. researchgate.netmdpi.com However, these methods sometimes suffered from a lack of selectivity and the formation of byproducts, complicating purification. researchgate.netmdpi.com
The advent of enzymatic synthesis using sulfotransferases marked a significant advancement, offering higher selectivity and milder reaction conditions. nih.govmdpi.com This chemoenzymatic approach has become increasingly preferred for preparing analytical standards of sulfated phenolics, including derivatives of flavonoids and phenolic acids. nih.govmdpi.com The ongoing development of these synthetic methods has been crucial for enabling more detailed studies into the roles and properties of sulfated phenolic compounds.
Contemporary Significance of Hydroquinone (B1673460) Sulfate Derivatives in Chemical Synthesis and Materials Science
In modern chemical research, hydroquinone sulfate derivatives are significant for several reasons, primarily as synthetic targets for analytical standards and as functional components in advanced materials.
Chemical Synthesis: The primary driver for the synthesis of this compound is the need for well-characterized standards for metabolic research. researchgate.netnih.gov Since hydroquinone is a metabolite of benzene (B151609) and is found in various consumer products, understanding its biological fate is crucial. iarc.frnih.gov Its major metabolites are glucuronide and sulfate conjugates. iarc.frnih.gov Synthesizing this compound allows for its accurate quantification in biological samples and for the study of its potential biological activities. researchgate.net Synthetic procedures often employ sulfur trioxide complexes with nitrogen bases like pyridine (B92270) or tributylamine. mdpi.com
Materials Science: The unique redox properties of the hydroquinone/quinone system are being exploited in the development of new materials. The sulfonation of hydroquinone or its quinone counterpart has emerged as a key strategy for creating functional materials for electrochemical applications.
Redox Flow Batteries: The functionalization of quinones with sulfonate groups has been shown to enhance their water solubility and chemical stability. acs.org This is particularly valuable for their use as organic electrolytes in aqueous redox flow batteries, a promising technology for large-scale energy storage.
Redox Active Ionic Liquids (RAILs): A novel hydroquinone sulfonate-based ionic liquid has been synthesized. mdpi.com This RAIL combines the redox activity of the hydroquinone moiety with the favorable properties of ionic liquids, such as low volatility and intrinsic ionic conductivity, opening possibilities for their use as safe and highly concentrated electrolytes in electrochemical devices. mdpi.com
The electrochemical synthesis of functionalized hydroquinones is an active area of research, providing pathways to novel structures with tailored properties for materials science applications. acs.org
Foundational Research Problems and Emerging Areas in this compound Chemistry
Despite progress, several foundational challenges persist, while new research frontiers continue to emerge.
Foundational Research Problems:
Synthetic Selectivity and Purification: Achieving regioselective sulfation, especially in polyhydroxylated phenols, remains a significant synthetic challenge. Chemical methods can lead to mixtures of isomers and undesired side products, such as C-sulfonation products (benzenesulfonic acids). researchgate.netmdpi.com The chromatographic separation of closely related isomers, like different monosulfates of the same parent compound, is often difficult. researchgate.net
Standard Availability: The persistent lack of commercially available, well-characterized standards for many sulfated phenolic metabolites, including various hydroquinone derivatives, continues to be a bottleneck for comprehensive biological and analytical studies. researchgate.netnih.gov
Emerging Areas:
Advanced Oxidation Processes (AOPs): The sulfate radical (SO₄⁻•) is a highly reactive species used in AOPs for water treatment. frontiersin.org Recent research has explored the interaction between hydroquinone and persulfate (S₂O₈²⁻), a source of sulfate radicals. acs.org It was found that hydroquinone can participate in the generation of sulfate radicals and also act as a chemiluminescent substrate, a phenomenon that could be harnessed for the real-time monitoring of pollutants. acs.org
Novel Natural Products: The discovery of new, complex this compound derivatives from natural sources, such as prenylhydroquinone sulfates from marine sponges, is an exciting emerging area. ird.frresearchgate.net These compounds, like halenaquinol (B1241129) sulfate and xestosaprol C, possess unique structures and potential bioactivities, providing new leads for chemical synthesis and pharmacological investigation. researchgate.net
Functional Materials Development: The design and synthesis of new this compound-based materials is a rapidly developing field. This includes creating novel RAILs with optimized electrochemical properties and exploring new functionalized hydroquinones for applications in sensors, electrocatalysis, and energy storage systems. acs.orgmdpi.com
Data Tables
Table 1: Physicochemical Properties of Hydroquinone This table outlines the basic properties of the parent compound, hydroquinone.
| Property | Value | Reference |
| Chemical Formula | C₆H₄(OH)₂ | nih.govsemanticscholar.org |
| Molecular Mass | 110.11 g/mol | inchem.org |
| Appearance | Light-colored to white granular solid/crystals | nih.govsemanticscholar.org |
| Solubility | Soluble in water, methanol (B129727), and ether | nih.gov |
| CAS Number | 123-31-9 | inchem.org |
Table 2: Examples of Synthesized Sulfated Phenolic Compounds in Research This table provides examples of sulfated phenolic acids that have been synthesized for research purposes, illustrating the types of compounds studied alongside this compound.
| Compound Name | Synthetic Method | Application/Purpose | Reference |
| 3,4-dihydroxyphenylacetic acid (DHPA) sulfates | Chemical (SO₃·pyridine) & Enzymatic | Analytical standards for metabolic studies | mdpi.com |
| Ferulic acid 4-sulfate | Chemical Synthesis | Standard for identification in plant metabolomics | nih.govresearchgate.net |
| 4-methylcatechol sulfate | Chemoenzymatic (Aryl Sulfotransferase) | Building library of sulfated phenols for analysis | nih.gov |
| Halenaquinol sulfate | Isolation from natural source (sponge) | Structural elucidation and bioactivity studies | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPQMOQWJZYBL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O5S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hydroquinone Sulfate Compounds
Direct Sulfation and Sulfonation Strategies for Hydroquinone (B1673460)
Direct methods involve the introduction of a sulfate (B86663) or sulfonate group onto the hydroquinone scaffold in a single step. These strategies are often favored for their atom economy and procedural simplicity.
Mechanistic Investigations of O-Sulfation and C-Sulfonation Pathways
The direct reaction of hydroquinone with a sulfonating agent can lead to two primary products: a hydroquinone sulfate ester through O-sulfation (attachment to an oxygen atom) or a hydroquinone sulfonic acid via C-sulfonation (attachment to a carbon atom of the aromatic ring). The prevailing pathway is dictated by the reaction conditions and the nature of the sulfonating agent. O-sulfation is typically achieved under milder conditions, while C-sulfonation, an electrophilic aromatic substitution, often requires more forceful conditions. msu.edu The mechanism for C-sulfonation involves the generation of a strong electrophile, such as SO3, which then attacks the electron-rich aromatic ring of hydroquinone. msu.edu
The primary metabolic route for hydroquinone involves its conversion into sulfate and glucuronide conjugates. smolecule.com These conjugation reactions are catalyzed by sulfotransferases and glucuronyl transferases, respectively. nih.gov
Controlled Regioselectivity in Sulfate Ester and Sulfonic Acid Formation
Controlling the regioselectivity—whether the reaction occurs at the oxygen or carbon atom—is a critical aspect of synthesizing this compound derivatives. The formation of the sulfate ester (O-sulfation) versus the sulfonic acid (C-sulfonation) can be influenced by several factors. Generally, direct sulfonation with concentrated sulfuric acid under controlled temperatures can yield quinol sulfate. smolecule.com The reversibility of the sulfonation reaction can also be exploited to control the final product. msu.edu
To achieve selective O-sulfation and prevent undesired side reactions like disubstitution, a stepwise protection-sulfonation-deprotection strategy can be employed. This involves temporarily protecting one of the hydroxyl groups, performing the sulfation, and then removing the protecting group. For instance, one hydroxyl group can be protected using a trimethylsilyl (B98337) (TMS) group, followed by sulfonation of the unprotected hydroxyl group and subsequent deprotection.
Development of Catalytic Systems for Efficient Sulfation Reactions
Various catalytic systems have been developed to improve the efficiency and selectivity of sulfation and sulfonation reactions. For sulfonation, reagents such as sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and mixtures of sulfuric acid with boric acid are commonly used. google.com The addition of non-oxidizing acid catalysts, including both Brønsted and Lewis acids, can accelerate the reaction. google.com Examples of Brønsted acids used for this purpose include para-toluenesulfonic acid and methanesulfonic acid. google.com
In some cases, catalyst systems are formed in situ. For example, mixtures of boric acid and carboxylic acids like oxalic acid can form a more potent catalyst during the reaction. google.com Solid acid catalysts, such as sulfated tin oxide, have also demonstrated high activity and reusability in related reactions like the alkylation of hydroquinone, suggesting their potential applicability in sulfation processes. researchgate.net Furthermore, silica- and polystyrene-supported sulfonic acids have been utilized as metal-free heterogeneous catalysts for the oxidation of hydroquinones. researchgate.net
Indirect Synthesis Approaches for this compound Esters and Sulfonates
Indirect methods involve multiple synthetic steps to construct the desired sulfated hydroquinone. These approaches often provide greater control over the final product's structure and purity. smolecule.com
Multi-Step Organic Transformations Leading to Sulfated Hydroquinones
Multi-step syntheses allow for the precise placement of the sulfate or sulfonate group on the hydroquinone molecule. A common strategy involves the synthesis of a hydroxylated precursor, which is then sulfated in a subsequent step. For example, hydroxylated polychlorinated biphenyls (PCBs) have been synthesized and then sulfated using 2,2,2-trichloroethyl chlorosulfate (B8482658) with a base like DMAP (4-dimethylaminopyridine). nih.gov The resulting protected sulfate ester is then deprotected to yield the final product. nih.gov
Another example involves the semi-synthesis of hydroquinone 5-O-cinnamoyl ester of renieramycin M. This multi-step process begins with the reduction of the quinone moieties of renieramycin M to hydroxyl groups, followed by a selective esterification at the C-5 hydroxyl group, and a final oxidation step. researchgate.netnih.gov Such multi-step approaches are crucial when dealing with complex molecules or when high regioselectivity is required. pwr.edu.pl
Anion Exchange Processes in the Preparation of Hydroquinone Sulfonate Salts (e.g., for ionic liquids)
Anion exchange is a key technique for preparing specific salts of hydroquinone sulfonates, which are particularly relevant in the synthesis of redox-active ionic liquids (RAILs). researchgate.netmdpi.comnih.gov Ionic liquids are salts with melting points below 100 °C, and RAILs incorporate redox-active moieties, making them promising for energy applications. researchgate.netmdpi.comnih.gov
A typical synthesis of a hydroquinone sulfonate-based RAIL involves a two-step procedure. researchgate.netmdpi.comnih.govscienceopen.com First, a precursor salt with a desired cation and a simple anion (like a halide) is synthesized. For instance, 1-butyl-3-methylimidazolium chloride ((BMIM)(Cl)) can be prepared by reacting 1-methylimidazole (B24206) with butyl chloride. researchgate.netmdpi.comnih.govscienceopen.com In the second step, an anion exchange reaction is performed. researchgate.netmdpi.comnih.govscienceopen.com The chloride anion in (BMIM)(Cl) is exchanged with hydroquinone sulfonate by reacting it with a salt such as potassium hydroquinone sulfonate. mdpi.comscienceopen.com The resulting product is the desired RAIL, for example, 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)). researchgate.netmdpi.comnih.govscienceopen.com This method allows for the combination of a wide variety of cations and anions to create ionic liquids with tailored properties. researchgate.netmdpi.comnih.govresearchgate.net
Derivatization from Hydroquinone Precursors via Esterification or Functionalization
The primary method for synthesizing this compound is through the derivatization of hydroquinone, which acts as the phenolic precursor. This transformation is typically achieved via esterification or other functionalization reactions that introduce a sulfate or sulfonate group.
Esterification and Sulfation Reactions
Esterification involves the reaction of hydroquinone's hydroxyl groups with a sulfating agent. Direct sulfation using concentrated sulfuric acid is a theoretical possibility for forming quinol sulfate. However, this method can be harsh, leading to side reactions such as oxidation and polymerization, given that hydroquinone is readily oxidized, especially in alkaline solutions or by various oxidizing agents like persulfates.
To achieve more controlled and selective sulfation, milder and more specific reagents are commonly employed in organic synthesis. These include sulfur trioxide-amine complexes, such as SO3-pyridine or SO3-triethylamine, which are widely used for the sulfation of phenols and alcohols. These complexes moderate the reactivity of sulfur trioxide, allowing for higher yields and fewer side products. Other potential reagents include chlorosulfonic acid and sulfamic acid, which has been used for the sulfation of phenolic ethylene (B1197577) oxide condensates.
Functionalization Reactions
Beyond direct esterification, other functionalization methods can yield hydroquinone derivatives with sulfur-containing groups. One advanced method involves the electrochemical functionalization of p-benzoquinone, the oxidized form of hydroquinone. In this process, a Michael addition of a sulfate thioether to the benzoquinone ring system results in a functionalized hydroquinone. This technique enhances properties like water solubility and is relevant for applications such as organic redox flow batteries. Another approach involves the dehalogenative sulfonation of halogenated phenols using sodium sulfite (B76179) in an aqueous medium, which represents a mild, catalyst-free method to introduce a sulfonate group.
Sustainable and Advanced Synthetic Techniques
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The synthesis of this compound is an area where green chemistry principles and advanced manufacturing technologies can be applied to overcome the limitations of traditional methods.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For this compound synthesis, this involves employing safer reagents and developing catalytic, particularly biocatalytic, methods.
A key green approach is the use of enzymatic sulfation. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor, such as a phenol (B47542). Recent research has focused on PAPS-independent bacterial aryl sulfotransferases (ASTs), which can use alternative
Chemical Reactivity and Reaction Mechanisms of Hydroquinone Sulfate Derivatives
Oxidative Transformations of Sulfated Hydroquinones
The sulfate (B86663) group significantly influences the oxidative behavior of the hydroquinone (B1673460) moiety. The transformation of sulfated hydroquinones is a key area of study, revealing insights into their biological and environmental fate.
The oxidation of hydroquinone sulfate proceeds through mechanisms that can be influenced by the oxidant and reaction conditions. Studies on hydroquinone monosulfate ester have shown that it can be oxidized by various agents, including sodium periodate (B1199274) (NaIO₄), sodium iodate (B108269) (NaIO₃), bromine (Br₂), and ceric sulfate. acs.org The oxidation process involves the cleavage of the S-O bond, releasing SO₃, which can then sulfonate an acceptor in the medium in a process termed "oxidative sulfonation." acs.org
The kinetics of these reactions have been investigated. For instance, the periodate oxidation of hydroquinone monosulfate (HQ-SO₃K) at a concentration of 8 x 10⁻³ M with 0.151 M periodate at pH 1.0 and 25.0°C follows pseudo-first-order kinetics. acs.org
| Reactant | Oxidant | pH | Temperature (°C) | Pseudo-First-Order Rate Constant (sec⁻¹) |
|---|---|---|---|---|
| Hydroquinone Monosulfate (8 x 10⁻³ M) | Sodium Periodate (0.151 M) | 1.0 | 25.0 | 4.85 x 10⁻³ |
In the presence of sulfite (B76179) and an alkaline solution, the oxidation of hydroquinone can lead to the formation of sodium hydroquinone monosulfate, which can undergo further reaction to form sodium hydroquinone disulfate. ut.ac.ir The presence of metal ions, such as copper, can also strongly accelerate the oxidation of hydroquinone, a process that may serve as a model for its sulfated derivatives. nih.gov
The fundamental redox chemistry of hydroquinone involves a reversible two-electron oxidation to form benzoquinone. jackwestin.comresearchgate.net This process is central to the function of many biological quinones. jackwestin.com The electrochemical potential (E°) for the benzoquinone/hydroquinone redox couple is +286 mV at pH 7.0 and 25 °C. inchem.org
For this compound derivatives, the presence of the sulfate group modifies the electronic properties of the aromatic ring, thereby affecting its redox potential. The electrochemical behavior of a novel redox-active ionic liquid, 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)), has been investigated using cyclic voltammetry. nih.gov This study revealed a diffusion-driven electrochemical redox process. The separation between the anodic and cathodic peak potentials (ΔE) was found to be temperature-dependent, decreasing as the temperature increased, which is characteristic of a quasireversible or slow electron transfer process, likely influenced by the viscosity of the ionic liquid. nih.gov
The general process involves the loss of two electrons and two protons from the hydroquinone moiety to form the corresponding quinone structure. jackwestin.comresearchgate.net This electron transfer can be facilitated by various oxidizing agents or electrochemical potential. inchem.orgresearchgate.net
The oxidation of hydroquinones, including their sulfated derivatives, often proceeds through highly reactive transient species. The initial step in the oxidation is typically a one-electron transfer, which generates a semiquinone radical intermediate. ut.ac.irmdpi.com This radical species is unstable and can undergo further oxidation or participate in other reactions. ut.ac.ir
In the context of enzymatic oxidation, reactive oxygen species like the superoxide (B77818) anion (O₂⁻) can mediate the conversion of hydroquinone derivatives to their corresponding benzoquinones. nih.gov It has been demonstrated that the oxidation of tetrachloro-1,4-hydroquinone by cytochrome P-450 is largely mediated by the superoxide anion formed by the enzyme. nih.gov
Another potential transient species is a charge-transfer complex. In studies of the related sulfide (B99878) quinone oxidoreductase, a charge-transfer complex between the oxidized flavin cofactor and a thiolate substrate is formed during the reaction. nih.gov Similar complexes could conceivably form during the oxidation of this compound, facilitating electron transfer between the substrate and the oxidant. These intermediates are typically short-lived and are studied using techniques like transient kinetic analysis. nih.gov
Hydrolytic Stability and Cleavage Mechanisms of Sulfate Bonds
The stability of the sulfate ester bond in this compound is critical to its persistence and function. Its cleavage, or hydrolysis, is a fundamental reaction that has been studied extensively.
The rate of hydrolytic degradation of aryl sulfate esters, including this compound, is influenced by several factors. The stability of the leaving group is a primary determinant; aryl sulfates hydrolyze more readily than alkyl sulfates because the aromatic ring stabilizes the resulting phenoxide anion. researchgate.net Temperature and pH are also critical. For instance, in the synthesis of hydroquinone via hydrolysis, high temperatures (106-108 °C) and high sulfuric acid concentrations (30%) are used to drive the reaction. google.com The uncatalyzed hydrolysis of the S-O bond is generally a slow process in near-neutral water. researchgate.net
The hydrolysis of sulfate esters can proceed through several potential mechanisms, and the exact pathway is a subject of ongoing research. acs.org For aryl sulfate monoanions, experimental and theoretical studies suggest that in solution, hydrolysis occurs via a concerted SN2-type mechanism. researchgate.netnih.gov This involves a nucleophilic attack by water (or hydroxide) on the sulfur atom, proceeding through a single transition state with simultaneous bond-making and bond-breaking. acs.orgnih.gov
In contrast, the hydrolysis of sulfonate esters has been proposed to occur through either a concerted pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. acs.org Some studies have presented evidence for a change in mechanism depending on the nature of the leaving group. acs.org
| Mechanism | Description | Key Features | Supporting Evidence |
|---|---|---|---|
| Concerted (SN2-like) | A single-step process where the nucleophile attacks the sulfur atom as the leaving group departs. | Proceeds through a single transition state; no stable intermediate. | Brønsted analysis, kinetic isotope effects, and theoretical calculations for aryl sulfate monoanions. researchgate.netnih.gov |
| Stepwise (Addition-Elimination) | A two-step process involving the formation of a pentacoordinate sulfur intermediate, which then breaks down to products. | Involves a thermodynamically stable intermediate. | Proposed for some sulfonate esters, particularly with poorer leaving groups. acs.org |
| Dissociative (SN1-like) | Initial cleavage of the S-O bond to form a solvated sulfur trioxide (SO₃) intermediate, which is then attacked by the nucleophile. | Generally considered less likely for sulfate monoesters but has been observed for related compounds like aryl sulfamates. nih.gov | Theory suggests the high instability of SO₃ makes this pathway unfavorable for sulfates. nih.gov |
Theoretical studies indicate that for enzyme-catalyzed hydrolysis, an E2 elimination mechanism might be preferred over an SN2 substitution by water for the breakdown of a sulfated enzyme intermediate. nih.gov The choice of mechanism is finely balanced and depends on the specific substrate, the nucleophile, and the reaction environment.
Electrophilic and Nucleophilic Reactions of the Aromatic Nucleus
The chemical reactivity of the aromatic nucleus in this compound derivatives is significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. The sulfate group (-OSO3H) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and can influence its susceptibility to nucleophilic reactions.
Friedel-Crafts Type Reactions on Sulfated Hydroquinone Rings
Friedel-Crafts reactions, which include alkylation and acylation, are classic examples of electrophilic aromatic substitution. These reactions typically require an activated aromatic ring to proceed efficiently. The presence of the sulfate group on the hydroquinone ring has a profound impact on its reactivity in such transformations.
The sulfate moiety is a potent deactivating group due to its strong electron-withdrawing nature. masterorganicchemistry.com This deactivation arises from the inductive effect of the electronegative oxygen and sulfur atoms, which pull electron density away from the aromatic ring. Consequently, the nucleophilicity of the benzene ring is significantly diminished, rendering it less susceptible to attack by the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. echemi.comstackexchange.com
In contrast to phenol (B47542), which is highly activated towards electrophilic aromatic substitution and can undergo Friedel-Crafts reactions (though sometimes with complications due to the hydroxyl group's interaction with the Lewis acid catalyst), the sulfated derivative is expected to be unreactive under standard Friedel-Crafts conditions. byjus.comquora.comquora.comcurlyarrows.com The deactivating effect of the sulfate group is comparable to that of a nitro group, which is known to make aromatic rings inert to Friedel-Crafts reactions. masterorganicchemistry.com
Detailed research findings specifically on Friedel-Crafts reactions with this compound are scarce in the literature, which in itself suggests the infeasibility of such reactions. The general principles of electrophilic aromatic substitution strongly indicate that the electron-poor nature of the sulfated hydroquinone ring would prevent the formation of the necessary sigma complex intermediate, thus inhibiting the reaction.
| Compound | Substituent | Electronic Effect | Reactivity towards Electrophilic Aromatic Substitution | Expected Outcome in Friedel-Crafts Reaction |
|---|---|---|---|---|
| Benzene | -H | Neutral | Baseline | Reaction proceeds with catalyst |
| Phenol | -OH | Activating | High | Reaction proceeds, can be complex |
| Nitrobenzene | -NO2 | Deactivating | Very Low | No reaction |
| This compound | -OSO3H | Strongly Deactivating | Very Low | No reaction expected |
Amination and Alkylation of this compound Derivatives
Nucleophilic aromatic substitution (SNAr) provides a pathway for the amination and alkylation of aromatic rings. However, these reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org
In the case of this compound, the sulfate group itself is a potential leaving group. However, for a nucleophile to attack the carbon atom of the aromatic ring to which the sulfate is attached, the ring must be sufficiently activated by other electron-withdrawing substituents. Without such activating groups, the C-O bond of the aryl sulfate is strong, and the aromatic ring is not electrophilic enough to be attacked by common nucleophiles like amines or carbanions.
Direct amination or alkylation on the unsubstituted positions of the this compound ring via nucleophilic attack is not a feasible pathway. Nucleophilic attack on an aromatic C-H bond would require exceptionally strong nucleophiles and harsh conditions, leading to a variety of products and is not a synthetically viable route for controlled amination or alkylation.
Research into the direct amination and alkylation of the aromatic nucleus of this compound is not prevalent, likely because the electronic properties of the substrate are not conducive to these reaction types under standard conditions. Alternative strategies, such as those involving the generation of highly reactive intermediates like arynes, are theoretically possible but would not be specific to the this compound structure and would likely lead to a mixture of products. chemistrysteps.com
Photochemical and Thermal Stability Studies
The stability of this compound under the influence of light and heat is a critical aspect of its chemical profile. The presence of the aromatic ring and the sulfate group dictates its behavior under these conditions.
Photolytic Degradation Mechanisms of Hydroquinone Sulfates
The photochemical behavior of aryl sulfates, including this compound, is governed by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The primary photochemical processes for aryl sulfates can involve either homolytic or heterolytic cleavage.
Homolytic Cleavage: Upon absorption of UV light, the ArO-S bond can break homolytically to generate an aryloxy radical and a sulfonyl radical. For this compound, this would result in a hydroxyphenoxy radical and a sulfate radical anion. These radical species are highly reactive and can undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with oxygen to form a complex mixture of degradation products.
Heterolytic Cleavage: Alternatively, the Ar-OS bond can undergo heterolytic cleavage, leading to the formation of an aryl cation and a sulfate anion. This pathway is more likely in polar solvents that can stabilize the resulting ions. The aryl cation is a very reactive electrophile that would rapidly react with any available nucleophile, such as water in an aqueous solution, to form phenols. In the case of this compound, this would regenerate hydroquinone.
The quantum yield of photolysis, which is a measure of the efficiency of the photochemical process, is dependent on the specific derivative and the reaction conditions, such as the solvent and the presence of other substances that can act as photosensitizers or quenchers. nih.gov Studies on related aromatic sulfonates have shown that the degradation rate can be influenced by the pH and the presence of other ions in the solution. researchgate.net
| Pathway | Initial Products | Potential Secondary Reactions/Products |
|---|---|---|
| Homolytic Cleavage | Hydroxyphenoxy radical + Sulfate radical anion | Dimerization, hydrogen abstraction, oxidation products |
| Heterolytic Cleavage | Aryl cation + Sulfate anion | Reaction with water to form hydroquinone |
Thermal Decomposition Pathways and Stability Profiling
The thermal stability of this compound is determined by the strength of its chemical bonds and the potential for decomposition reactions at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of such compounds. libretexts.orgnist.gov
For aryl sulfates, thermal decomposition can proceed through several pathways. One common pathway is the cleavage of the C-O or S-O bonds. The decomposition of aromatic sulfonic acids, which are structurally related, is known to occur in the temperature range of 200-300 °C, often leading to the elimination of sulfur dioxide (SO2) or sulfur trioxide (SO3). researchgate.net
The thermal decomposition of this compound would likely initiate with the loss of the sulfate group. This could occur via the elimination of SO3, leading to the formation of hydroquinone, which would then undergo further decomposition at higher temperatures. The decomposition of hydroquinone itself is known to proceed in stages, with an onset of decomposition around 110-253 °C, leading to the formation of various phenolic and ring-opened products. researchgate.net
| Compound | Decomposition Onset (°C) | Major Decomposition Products |
|---|---|---|
| Hydroquinone | 110-253 | Phenolic compounds, CO, CO2 |
| Aromatic Sulfonic Acids | 200-300 | SO2, SO3, aromatic hydrocarbons |
| Indinavir Sulfate | ~141-149 (fusion with decomposition) | Desolvation/dehydration followed by decomposition |
Advanced Analytical Characterization of Hydroquinone Sulfate Compounds
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including hydroquinone (B1673460) sulfate (B86663). wdh.ac.id It provides detailed information about the chemical environment of individual atoms, enabling the definitive elucidation of the compound's structure and the differentiation between potential isomers. wdh.ac.id Techniques such as 1H-NMR and 13C-NMR are fundamental in identifying the connectivity of atoms, while more advanced 2D-NMR experiments like COSY and HMBC can resolve complex structural ambiguities. utsunomiya-u.ac.jp
In the context of hydroquinone derivatives, NMR is particularly valuable for distinguishing between isomers where the sulfate group may be attached at different positions on the aromatic ring. While basic 1D-NMR might sometimes be insufficient for a clear distinction between closely related isomers, specialized techniques can provide the necessary resolution. utsunomiya-u.ac.jp For instance, Diffusion-Ordered NMR Spectroscopy (DOSY) has been successfully employed to resolve the NMR spectra of dihydroxybenzene isomers by capitalizing on their different interactions with micelles. researchgate.net This approach can distinguish species that are otherwise difficult to separate based on standard NMR methods. researchgate.net
Table 1: Representative NMR Data for Hydroquinone Derivatives
| Technique | Observation | Interpretation | Reference |
| 1H-NMR | Chemical shifts and coupling constants of aromatic protons. | Provides information on the substitution pattern of the benzene (B151609) ring. | utsunomiya-u.ac.jp |
| 13C-NMR | Chemical shifts of carbon atoms. | Helps to identify the carbon skeleton and the position of substituents. | utsunomiya-u.ac.jp |
| DOSY | Differences in diffusion coefficients in the presence of micelles. | Allows for the differentiation of isomers like hydroquinone, catechol, and resorcinol. researchgate.net | researchgate.net |
This table is generated based on the principles of NMR spectroscopy and its application to isomer differentiation as described in the referenced literature.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.commdpi.com These methods are highly sensitive to the functional groups present in a molecule and can be used for both qualitative and quantitative analysis. mdpi.com
For hydroquinone sulfate, IR spectroscopy can identify characteristic absorption bands corresponding to the O-H, S=O, and S-O stretching vibrations of the sulfate group, as well as the vibrations of the aromatic ring. The presence and position of these bands offer confirmatory evidence of the sulfation of the hydroquinone moiety. For example, the IR spectrum of a related compound, 2-bromohydroquinone, showed evidence of O-H---O bonding. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. mdpi.com It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. Simulated and experimental Raman spectra of hydroquinone have identified characteristic peaks corresponding to C-H bending and C-C stretching. researchgate.net Both IR and Raman spectra serve as valuable references for confirming the identity and structural integrity of this compound. mdpi.comresearchgate.net
Table 2: Key Vibrational Modes for Hydroquinone and Sulfate Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H (hydroxyl) | Stretching | 3200-3600 | IR, Raman |
| C-C (aromatic) | Stretching | 1400-1600 | IR, Raman |
| C-H (aromatic) | Bending | 690-900 | IR, Raman |
| S=O (sulfate) | Asymmetric Stretching | 1210-1270 | IR |
| S=O (sulfate) | Symmetric Stretching | 1030-1070 | IR |
| S-O (sulfate) | Stretching | 800-900 | IR |
This table presents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, MS can precisely measure the mass of the molecular ion, confirming its elemental composition.
Table 3: Mass Spectrometry Data for Hydroquinone
| Property | Value | Method | Reference |
| Molecular Weight | 110.11 g/mol | Computed by PubChem | nih.gov |
| Fragmentation Ion (m/z) | [M-15]⁺ | ESI-MS/MS | researchgate.net |
| Fragmentation Ion (m/z) | [Y₀-H]⁻* (radical aglycone) | ESI-MS/MS | nih.gov |
| Fragmentation Ion (m/z) | Y₀⁻ (aglycone) | ESI-MS/MS | nih.gov |
This table includes the molecular weight of the parent compound hydroquinone and illustrates typical fragmentation ions observed for its derivatives.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its precise quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. openaccessjournals.com It is widely used to determine the purity of a substance and to quantify its concentration in a mixture. Stability-indicating HPLC methods are specifically developed to separate the intact compound from its degradation products, which is crucial for assessing the stability of the compound under various stress conditions such as changes in temperature, pH, and light exposure. openaccessjournals.comnih.gov
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of hydroquinone and its derivatives, often employing a C18 column. journaljpri.comsemanticscholar.org The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. journaljpri.comsemanticscholar.org Validation of the method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. journaljpri.comsemanticscholar.org
Table 4: Example of HPLC Method Parameters for Hydroquinone Analysis
| Parameter | Condition | Reference |
| Column | Inertsil C18 (4.6 mm I.D. × 250 mm, 5 µm) | journaljpri.com |
| Mobile Phase | Buffer (pH 4.0) 0.05M potassium dihydrogen ortho phosphate-Methanol (80:20% V/V) | journaljpri.com |
| Flow Rate | 1 ml/min | journaljpri.com |
| Detection | UV at 265 nm | journaljpri.com |
| Retention Time | 3 min | journaljpri.com |
This table provides an example of HPLC conditions used for the analysis of hydroquinone in a formulation.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. research-solution.com While this compound itself is generally non-volatile due to the polar sulfate group, GC can be employed for its analysis after a derivatization step. research-solution.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. research-solution.com
Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govjournalagent.com For example, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is an effective silylating agent used to prepare volatile derivatives of polar compounds like hydroquinone for GC-MS analysis. nih.govjournalagent.com The derivatized hydroquinone can then be separated on a suitable GC column and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the mass spectrum. nih.govunpatti.ac.id This approach has been successfully used for the simultaneous determination of arbutin (B1665170) and hydroquinone in various products. nih.govjournalagent.com
Table 5: GC-MS Parameters for Derivatized Hydroquinone Analysis
| Parameter | Condition | Reference |
| Derivatization Agent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | nih.govjournalagent.com |
| Derivatization Conditions | 50°C for 30 min | nih.govjournalagent.com |
| Column | Capillary column (e.g., 5% phenyl, 95% dimethylpolysiloxane) | nih.gov |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | journalagent.com |
| Retention Time (Hydroquinone derivative) | ~5.44 min | journalagent.com |
This table outlines typical parameters for the GC-MS analysis of hydroquinone following derivatization.
Electrochemical Characterization for Redox Property Analysis
The redox properties of this compound are central to its function in various chemical and biological systems. Electrochemical methods provide a powerful means to probe the electron transfer characteristics of this compound.
Cyclic Voltammetry and Related Techniques for Redox-Active Sulfonates
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of compounds like this compound. electrochemsci.org This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer processes.
The electrochemical oxidation of hydroquinone and its derivatives typically involves a two-electron transfer process, converting the hydroquinone to the corresponding quinone. researchgate.net The presence of substituents on the aromatic ring, such as a sulfonate group, can influence the redox potential and the kinetics of this transformation. rsc.orguchile.cl For instance, electron-withdrawing groups generally shift the oxidation potential to more positive values, making the compound more difficult to oxidize. rsc.orguchile.cl
A notable example involves the synthesis and electrochemical characterization of a redox-active ionic liquid, 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)). nih.gov In this compound, the hydroquinone sulfonate anion is the electroactive species. The investigation of (BMIM)(HQS) using cyclic voltammetry, without any additional supporting electrolyte, demonstrated that the compound is redox active. nih.gov The electrochemical response was found to be diffusion-controlled and dependent on temperature. nih.gov
The general redox reaction for this compound can be depicted as the reversible transformation to its corresponding p-quinone derivative, involving the transfer of two electrons and two protons. The sulfonate group remains attached to the aromatic ring throughout this process.
Studies on hydroquinone itself show a quasi-reversible response in cyclic voltammograms, characterized by an oxidative peak in the forward scan and a reductive peak in the reverse scan. researchgate.netmjcce.org.mk For example, at a nano-architecture platinum electrode in 1.0 mol/l HClO₄, hydroquinone exhibited an anodic peak at 468 mV and a cathodic peak at 397 mV (vs. SCE) at a scan rate of 50 mV s⁻¹. mjcce.org.mk The peak-to-peak separation (ΔEp) of 71 mV suggests moderately fast charge transfer kinetics. mjcce.org.mk The introduction of a sulfonate group is expected to alter these values.
The table below summarizes typical electrochemical parameters observed for hydroquinone at various modified electrodes, which serve as a baseline for understanding the behavior of its sulfonated derivatives.
| Electrode/System | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp) | Medium |
| Nano-architecture Pt mjcce.org.mk | 468 mV | 397 mV | 71 mV | 1.0 mol/l HClO₄ |
| PGDIL–TiO₂/Au mdpi.com | 150 mV | 90 mV | 60 mV | 0.1 mol/L PBS (pH 7.0) |
| MnO₂ NRs/GO/GCE mdpi.com | 230 mV | 160 mV | 70 mV | 0.1 M PBS (pH 7.0) |
| PASP-GCE aip.org | 550 mV | 480 mV | 70 mV | pH 2.0 solution |
Data presented is for the parent compound, hydroquinone, to illustrate typical electrochemical behavior. Values for this compound would be influenced by the sulfonate group.
The electrochemical response of sulfonated quinones is also pH-dependent. researchgate.net The redox process often involves protons, meaning the potential at which oxidation and reduction occur will shift with changes in pH. bg.ac.rs
Potentiometric Determination of Redox Potentials
Potentiometry is an electrochemical technique used to measure the potential of a solution, from which the concentration of a specific ion or the redox potential of a system can be determined. uniba.sk For a redox-active compound like this compound, potentiometric titration can be employed to determine its formal redox potential (E°'). scribd.comkahedu.edu.in
The measurement setup typically consists of two electrodes: an indicator electrode and a reference electrode. scribd.comslideshare.net An inert metal electrode, such as platinum, serves as the indicator electrode, whose potential is dependent on the relative concentrations of the oxidized and reduced species in the solution. uniba.sk A standard reference electrode, like a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode, provides a constant potential against which the indicator electrode's potential is measured. uniba.skslideshare.net
The core of this measurement lies in the Nernst equation, which relates the measured potential (E) to the standard redox potential (E°), the temperature, and the activities (approximated by concentrations) of the oxidized ([Ox]) and reduced ([Red]) species. bg.ac.rs For the this compound (H₂Q-SO₃⁻) / quinone sulfate (Q-SO₃⁻) redox couple, the half-reaction is:
H₂Q-SO₃⁻ ⇌ Q-SO₃⁻ + 2H⁺ + 2e⁻
The Nernst equation for this system is:
E = E°' - (RT/nF) * ln([H₂Q-SO₃⁻] / ([Q-SO₃⁻][H⁺]²))
Where:
E is the measured potential.
E°' is the formal redox potential.
R is the ideal gas constant.
T is the absolute temperature.
n is the number of electrons transferred (in this case, 2).
F is the Faraday constant.
A potentiometric titration involves titrating a solution of the reduced form (this compound) with a suitable oxidizing agent (or the oxidized form with a reducing agent) and monitoring the potential of the platinum electrode. The potential changes as the ratio of the oxidized to reduced species changes. The midpoint of the titration, where the concentration of the oxidized species equals that of the reduced species, corresponds to the formal redox potential (E°') at that specific pH. kahedu.edu.in
Studies on similar compounds, such as hydroquinone/catechol-modified poly(acrylic acid), have used potentiometric titration to evaluate redox properties. researchgate.net For instance, the mid-potentials for these polymers were found to be significantly higher than that of hydroquinone monomer, indicating an influence of the polymer backbone on the redox behavior. researchgate.net Similarly, the sulfonate group in this compound is expected to influence its standard redox potential. The quinhydrone (B85884) electrode, which is based on the hydroquinone/quinone redox couple, demonstrates that the potential is highly dependent on pH, a characteristic that also applies to this compound. bg.ac.rskahedu.edu.in
Theoretical and Computational Chemistry of Hydroquinone Sulfate Systems
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the hydroquinone (B1673460) sulfate (B86663) molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Reactivity and Chemical Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. scielo.org.za It has been employed to study the structure, stability, and reactivity of hydroquinone derivatives and related phenolic compounds. nih.govresearchgate.netnih.gov For hydroquinone sulfate, DFT calculations help in understanding how the introduction of a sulfate group influences the electron distribution and stability of the parent hydroquinone molecule.
The stability of a molecule is often correlated with its chemical hardness (η), which can be calculated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net A lower chemical hardness value suggests lower stability and higher chemical reactivity. nih.govresearchgate.net For instance, DFT studies on sargahydroquinoic acid, a hydroquinone derivative, revealed that it has a low chemical hardness, indicating high reactivity. researchgate.net Similarly, DFT calculations on chlorohydroquinone (B41787) compounds showed that they are less stable compared to predictions from the Hartree-Fock (HF) method, suggesting greater chemical reactivity. nih.gov
DFT can also be used to calculate global reactivity descriptors that provide insight into the chemical behavior of this compound. researchgate.netmdpi.com These descriptors, derived from the energies of frontier molecular orbitals, are crucial for predicting how the molecule will interact with other chemical species. imperial.ac.uk
Table 1: Key Concepts in DFT Studies of Molecular Reactivity and Stability
| Concept | Description | Relevance to this compound |
|---|---|---|
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. researchgate.net It is related to the HOMO-LUMO energy gap. | A lower hardness value for this compound would imply higher reactivity compared to more stable compounds. |
| Chemical Softness (S) | The reciprocal of chemical hardness; it indicates a molecule's ability to undergo chemical reactions. researchgate.net | A higher softness value suggests that this compound is more favorable for charge-transfer mechanisms. researchgate.net |
| Global Reactivity Descriptors | Parameters such as electronegativity (χ), chemical potential (μ), and electrophilicity index (ω) calculated using DFT. mdpi.comimperial.ac.uk | These descriptors help in quantifying the electrophilic and nucleophilic nature of this compound, predicting its reaction tendencies. |
| Optimized Geometry | The lowest energy arrangement of atoms in a molecule. DFT is used to find this structure. mdpi.com | Determining the optimized geometry is the first step in most computational studies, providing bond lengths, bond angles, and dihedral angles. |
Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.chyoutube.comnumberanalytics.com The energy and symmetry of these orbitals are key to determining whether a reaction is favorable. pku.edu.cn
In any reaction, the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is typically the most significant. numberanalytics.com3ds.com A small energy gap between the HOMO and LUMO of the reactants indicates a more feasible reaction. pku.edu.cn
For this compound:
The HOMO is expected to be located primarily on the electron-rich aromatic ring and the phenolic oxygen atom. This orbital determines the molecule's nucleophilicity and its tendency to donate electrons. numberanalytics.com
The LUMO will be influenced by the electron-withdrawing sulfate group, making the molecule susceptible to nucleophilic attack at specific sites. The LUMO's properties determine the molecule's electrophilicity. numberanalytics.com
FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. numberanalytics.com For example, in a reaction where this compound acts as a nucleophile, the reaction will likely occur at the atom with the largest coefficient in the HOMO. numberanalytics.com Conversely, if it acts as an electrophile, the reaction site will correspond to the atom with the largest coefficient in the LUMO. This approach is widely used to understand reaction mechanisms, regioselectivity, and stereoselectivity. pku.edu.cn
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, MD provides detailed insights into the dynamic behavior of molecules, including their interactions with solvents and their conformational changes. nih.govnih.gov These simulations are particularly valuable for understanding how this compound behaves in a complex biological or chemical environment.
Solvation Effects and Behavior in Diverse Chemical Environments
The addition of a sulfate group makes this compound significantly more polar and water-soluble than hydroquinone. nih.gov MD simulations can model how water molecules or other solvents arrange themselves around the this compound molecule, forming a solvation shell. This process is crucial as the solvent can significantly influence the molecule's stability, reactivity, and conformation. nih.gov
Studies on hydroxychloroquine (B89500) sulfate have shown that hydration, even at low levels, can disrupt the ordered crystalline structure of the dry compound, leading to a disordered arrangement. mdpi.com This disorder can randomize and lower the activation barriers for internal molecular motions, such as the rotation of methyl groups, potentially enhancing biological activity by allowing the molecule to explore its energy landscape more efficiently. mdpi.com
MD simulations can also calculate properties like the radial distribution function and the number of hydrogen bonds between the solute and solvent, offering a microscopic picture of the solvation process. researchgate.net For this compound, such simulations would reveal strong hydrogen bonding interactions between the sulfate and hydroxyl groups with water molecules, explaining its behavior in aqueous solutions. The choice of solvent is critical; for instance, studies on resveratrol, a phenolic compound, showed that its stability and electronic properties are significantly influenced by the polarity of the solvent. nih.gov
Table 2: Solvent Properties and Their Potential Influence on this compound
| Solvent Property | Description | Expected Effect on this compound |
|---|---|---|
| Dielectric Constant | A measure of a solvent's ability to separate opposite charges. | High dielectric constant solvents (like water) will effectively solvate the charged sulfate group and polar hydroxyl group, enhancing solubility. |
| Dipole Moment | A measure of the net molecular polarity. | Solvents with high dipole moments will have strong dipole-dipole interactions with the polar C-O and S-O bonds in this compound. |
| Hydrogen Bonding Capacity | The ability of a solvent to donate or accept hydrogen bonds. | Protic solvents like water and alcohols will form strong hydrogen bonds with the oxygen atoms of the sulfate and hydroxyl groups. |
| Log P (Octanol-Water Partition Coefficient) | A measure of a compound's hydrophobicity/hydrophilicity. | this compound is expected to have a low Log P value, indicating a preference for the aqueous phase over the lipid phase. |
Conformational Analysis of Sulfated Hydroquinone Molecules
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape, which in turn affects its ability to interact with other molecules, such as enzymes or receptors.
For this compound, key conformational variables include the rotation around the C-O and O-S bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. rcsb.org These simulations track the molecule's movements over time, revealing which conformations are most frequently adopted and the energy barriers between them. ims.ac.jp For example, molecular modeling of flavodoxin mutants in the hydroquinone state showed that the protein's conformational energy changes with its redox state. ims.ac.jp Similarly, the conformation of the sulfate group relative to the benzene (B151609) ring in this compound is critical for its interactions and can be thoroughly investigated using MD simulations. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. researchgate.net This includes identifying intermediates, calculating activation energies, and, crucially, characterizing the geometry and energy of the transition state—the highest energy point along the reaction coordinate. researchgate.netnih.gov
For reactions involving this compound, such as its oxidation or hydrolysis, computational modeling can provide insights that are difficult or impossible to obtain experimentally. acs.org For example, a mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters used DFT calculations to model the transition states, revealing a concerted pathway. acs.org
A proposed mechanism for the reaction between hydroquinone and sulfate radicals involves several steps, including the formation of semiquinone radicals and the subsequent oxidation by the sulfate radical to generate an excited-state species. acs.org DFT calculations can be used to model each step of such a mechanism. For instance, in the Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone, DFT results helped identify the turnover-limiting step as a proton-coupled electron transfer involving a semi-hydroquinone species.
The characterization of the transition state is a key goal of these studies. researchgate.net By finding the transition state structure, chemists can calculate the activation energy, which determines the reaction rate. nih.gov Computational methods like the Nudged Elastic Band (NEB) method are specifically designed to find the minimum energy path between reactants and products and locate the transition state. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₆O₅S |
| Hydroquinone | C₆H₄(OH)₂ |
| p-Benzoquinone | C₆H₄O₂ |
| Sargahydroquinoic acid | C₂₇H₄₀O₄ |
| Hydroxychloroquine sulfate | C₁₈H₂₈ClN₃O₅S |
| Resveratrol | C₁₄H₁₂O₃ |
| Flavodoxin | (Protein) |
| Water | H₂O |
| Sulfate | SO₄²⁻ |
| Semiquinone radical | C₆H₅O₂• |
| Hydroxyl radical | HO• |
Computational Elucidation of Complex Reaction Pathways
The elucidation of complex reaction pathways for this compound is an area where theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers significant insights. While direct computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on the parent compound, hydroquinone, and its derivatives. Computational approaches are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and characterizing intermediates, which are often transient and difficult to observe experimentally.
For this compound, a primary reaction of interest is its oxidation. Computational studies on hydroquinone have shown that its oxidation to p-benzoquinone proceeds through the loss of two protons and two electrons. The presence of the sulfate group (-OSO₃H) is anticipated to significantly influence this process. The sulfate group is strongly electron-withdrawing, which would make the initial oxidation of the hydroquinone ring more difficult by lowering the energy of the highest occupied molecular orbital (HOMO).
DFT calculations can be employed to model the reaction pathways of this compound with various oxidants, such as hydroxyl radicals (•OH) or other reactive oxygen species. These calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products for each proposed elementary step. For instance, in a reaction with a hydroxyl radical, several pathways could be computationally explored:
Hydrogen Abstraction: The •OH radical could abstract a hydrogen atom from one of the hydroxyl groups. DFT can calculate the activation energy for this step, providing a measure of its kinetic feasibility. The sulfate group's influence on the O-H bond strength can be quantified.
Radical Adduct Formation: The •OH radical could add to the aromatic ring. Computational models can determine the preferred site of addition (ortho or meta to the hydroxyl and sulfate groups) by calculating the relative energies of the resulting radical adducts.
A study on the reaction of hydroquinone with dimethyl sulfate using DFT at the B3LYP/6-31G(d,p) level has provided insights into the reaction of the hydroquinone moiety, which can be extrapolated to understand the reactivity of this compound. rsc.org Similarly, research on the electrochemical oxidation of hydroquinone derivatives offers a framework for predicting the behavior of this compound. ut.ac.ir
The table below presents a hypothetical reaction pathway for the oxidation of this compound, which could be elucidated using computational methods.
| Step | Description | Computational Insights |
| 1 | Initial deprotonation of the phenolic hydroxyl group. | Calculation of pKa values to determine the likelihood of this step under physiological conditions. |
| 2 | One-electron oxidation of the this compound anion to form a semiquinone radical. | Calculation of the oxidation potential and the spin density distribution in the resulting radical. |
| 3 | Deprotonation of the remaining hydroxyl group. | Determination of the change in acidity upon formation of the semiquinone radical. |
| 4 | Second one-electron oxidation to form the corresponding quinone sulfate. | Calculation of the second oxidation potential. |
By mapping out these and other potential reaction pathways, computational chemistry provides a molecular-level understanding of the transformations of this compound, guiding further experimental investigation.
Prediction of Kinetic and Thermodynamic Parameters for Chemical Transformations
Computational chemistry is a powerful tool for the quantitative prediction of kinetic and thermodynamic parameters that govern the chemical transformations of molecules like this compound. These parameters, including activation energies (Ea), reaction rate constants (k), Gibbs free energies of reaction (ΔG), and reaction enthalpies (ΔH), are crucial for understanding the feasibility and spontaneity of chemical processes.
Thermodynamic Parameters:
Kinetic Parameters:
Kinetic parameters are derived from the study of the reaction's transition state. According to Transition State Theory (TST), the rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.
k = (kBT/h) * e(-ΔG‡/RT)
Where:
k is the rate constant
kB is the Boltzmann constant
T is the temperature in Kelvin
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation
Computational chemists can locate the transition state structure on the potential energy surface and calculate its energy, thereby determining ΔG‡ and predicting the reaction rate. For this compound, this would allow for the comparison of the rates of different potential reaction pathways, such as hydrogen abstraction versus radical addition. The electron-withdrawing sulfate group is expected to increase the activation energy for electrophilic attack on the aromatic ring, thus slowing down such reactions.
The following table presents key kinetic and thermodynamic parameters for the reaction of hydroquinone with hydroxyl radicals as a model system, which can be computationally determined and used to infer the behavior of this compound.
| Parameter | Description | Typical Computational Method | Expected Influence of Sulfate Group |
| ΔH (Reaction Enthalpy) | The overall heat change of the reaction. | DFT, G3, CBS | The oxidation of this compound is likely to be less exothermic than that of hydroquinone. |
| ΔG (Gibbs Free Energy of Reaction) | The measure of the spontaneity of the reaction. | DFT, G3, CBS | The oxidation of this compound is expected to be less spontaneous (less negative ΔG) than that of hydroquinone. |
| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | DFT, CCSD(T) | The activation energy for oxidation is expected to be higher for this compound. |
| k (Rate Constant) | A measure of the reaction speed. | TST calculations based on ΔG‡ | The rate constant for oxidation is expected to be lower for this compound. |
By systematically applying these computational methods, a detailed kinetic and thermodynamic profile of this compound's chemical transformations can be constructed, providing valuable data for fields ranging from materials science to environmental chemistry.
Non Biological Applications of Hydroquinone Sulfate Derivatives in Chemical Industries
Role as Chemical Intermediates in Specialty Chemical Synthesis
Hydroquinone (B1673460) and its derivatives serve as crucial intermediates in the synthesis of a wide array of specialty chemicals. atamankimya.comoecd.org Their reactivity allows for the production of materials with specific, high-value functions. wikipedia.orgatamanchemicals.com
Precursors for Polymerization Inhibitors and Antioxidants in Industrial Materials
Hydroquinone is widely recognized for its ability to inhibit radical-initiated polymerization. wikipedia.orgatamanchemicals.com This makes it an essential stabilizer for monomers like acrylic acid, methyl methacrylate, and cyanoacrylate during transport and storage. wikipedia.orgchempoint.comnih.gov The mechanism involves scavenging free radicals, which are responsible for initiating polymerization, thereby extending the shelf life of these reactive monomers. wikipedia.orgeastman.com
Hydroquinone derivatives are also precursors in the synthesis of more complex antioxidants. oecd.orgmdpi.com For instance, 2-tert-butyl-4-methoxyphenol (B74144) (BHA), a popular antioxidant, is produced through the Friedel–Crafts alkylation of hydroquinone. wikipedia.org Similarly, mono-tertiary-butylhydroquinone (MTBHQ) and 2,5-di-tertiary-butylhydroquinone (DTBHQ) are effective antioxidants and stabilizers derived from hydroquinone, used in applications ranging from unsaturated polyesters to rubber articles. chempoint.comeastman.com While direct use of hydroquinone sulfate (B86663) as an inhibitor is less common, it can serve as a stable, water-soluble precursor that is converted to the active hydroquinone form when needed. The metabolism of arbutin (B1665170), a hydroquinone derivative, to hydroquinone glucuronide and hydroquinone sulfate in humans illustrates the biological precedent for such conversions. nih.gov
Table 1: Hydroquinone Derivatives as Polymerization Inhibitors and Antioxidants
| Derivative Name | Abbreviation | Key Application(s) |
|---|---|---|
| Hydroquinone | HQ | General-purpose inhibitor for monomers (e.g., acrylics, methacrylics). wikipedia.orgchempoint.com |
| Mono-tertiary-butylhydroquinone | MTBHQ | Storage inhibitor for unsaturated polyesters, antioxidant for nonfood fats and oils. eastman.com |
| 2,5-Di-tertiary-butylhydroquinone | DTBHQ | Antioxidant for rubber, anti-skinning agent in paints, stabilizer. chempoint.comeastman.com |
Building Blocks for Dyes, Pigments, and Imaging Chemicals
Hydroquinone and its derivatives are fundamental building blocks in the manufacturing of dyes, pigments, and chemicals for imaging processes. atamanchemicals.comatamankimya.comcamlinfs.com In photographic development, hydroquinone is a critical component of the developer solution, acting as a reducing agent to convert exposed silver halide crystals into black metallic silver, which forms the image. wikipedia.orgpocketdentistry.com It is particularly responsible for generating the deep black tones and sharp contrast in the final photograph. pocketdentistry.com
Beyond photography, hydroquinone is an intermediate for various dyes and pigments. atamanchemicals.comcamlinfs.com For example, the useful dye quinizarin (B34044) is produced by the diacylation of hydroquinone with phthalic anhydride. wikipedia.orgatamanchemicals.com Furthermore, derivatives like 2-Chloro-1,4-dimethoxybenzene, which is synthesized from hydroquinone, are used to manufacture Naphthol AS-IRG and Naphthol AS-LC, which in turn are used to produce other dyes and pigments. camlinfs.com
Synthetic Pathways to Novel Materials and Polymers
Hydroquinone derivatives are valuable monomers and intermediates in the synthesis of advanced polymers. The disodium (B8443419) diphenolate salt of hydroquinone, formed by deprotonating both hydroxyl groups, is used as a comonomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic. wikipedia.orgatamankimya.com
Recent research has also explored the synthesis of novel polymers directly from hydroquinone derivatives. An improved one-pot synthesis method has been developed for poly(hydrobenzoquinonyl-benzoquinonyl sulfide) (PHBQS) through a condensation reaction between hydroquinone and elemental sulfur. acs.org This polymer is being investigated for its electrochemical activity in battery systems. acs.org Enzymatic synthesis has also been employed to create poly(hydroquinone), highlighting a move towards more environmentally benign synthetic procedures. researchgate.net These pathways demonstrate the role of hydroquinone derivatives in creating polymers with unique electronic and material properties.
Development of Redox-Active Materials and Novel Electrolytes
The reversible oxidation-reduction (redox) chemistry of the hydroquinone/quinone couple is central to its application in advanced electrochemical systems. atamanchemicals.com
Hydroquinone Sulfonate Components in Redox-Active Ionic Liquids for Energy Storage
Hydroquinone sulfonate has emerged as a key component in the design of redox-active ionic liquids (RAILs) for energy storage applications. mdpi.comresearchgate.netnih.gov RAILs are ionic liquids that contain electroactive moieties, allowing them to function as both the electrolyte and the redox-active material, potentially eliminating the need for additional solvents or supporting electrolytes. mdpi.comresearchgate.net
A novel RAIL, 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)), has been synthesized and characterized. mdpi.comresearchgate.netnih.gov This compound was created through a two-step process involving the synthesis of 1-butyl-3-methylimidazolium chloride followed by an anion exchange with hydroquinone sulfonate. mdpi.comresearchgate.netnih.gov The resulting RAIL is redox-active, possesses high thermal stability (up to 340 °C), and is being explored for use in solvent-free electrochemical systems like redox flow batteries. mdpi.comnih.govresearchgate.net The use of hydroquinone sulfonate enhances water solubility and stability, which are crucial properties for aqueous redox flow batteries (ORFBs). nih.govlidsen.comacs.org
Table 2: Research Findings on Hydroquinone Sulfonate in Energy Storage
| System | Compound(s) | Key Findings | Potential Application |
|---|---|---|---|
| Redox-Active Ionic Liquid (RAIL) | 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)) | Redox-active, high thermal stability (up to 340 °C), diffusion-controlled electrochemical response. mdpi.comnih.gov | Solvent-free electrochemical systems, redox flow batteries. mdpi.comnih.gov |
Electrochemical Applications in Non-Aqueous Systems
The electrochemical behavior of hydroquinone derivatives has also been investigated in non-aqueous systems. researchgate.net While aqueous systems benefit from the high solubility of sulfonated derivatives, non-aqueous systems offer a wider electrochemical potential window. researchgate.netnih.gov Studies using cyclic voltammetry have explored the quinone–hydroquinone redox couple in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). researchgate.net In dry RTILs, the redox mechanism is a two-step electron transfer process. researchgate.net The development of RAILs like (BMIM)(HQS) is particularly significant for non-aqueous applications, as they combine the redox activity of the hydroquinone moiety with the favorable properties of ionic liquids, such as low volatility and high stability, enabling their use without additional solvents. mdpi.comnih.gov
Chemical Stabilization in Industrial Formulations
Hydroquinone derivatives are recognized for their chemical stabilizing properties, which are leveraged in various industrial formulations. Their efficacy stems from their antioxidant nature, acting as radical scavengers. This function is crucial in preventing the degradation or unintended reaction of sensitive chemical components during manufacturing, transport, and storage. Sulfonated derivatives and sulfate salts of hydroquinone, in particular, are utilized for their specific properties in enhancing stability in aqueous and polymer systems.
Stabilizers for Monomers and Polymers during Processing and Storage
The primary role of hydroquinone and its derivatives as stabilizers is to inhibit the premature, radical-initiated polymerization of monomers. This ensures the preservation of monomer integrity and prolongs the shelf-life of products like acrylics, methacrylates, and other unsaturated compounds. googleapis.comsmolecule.com The stabilization mechanism involves the donation of a hydrogen atom from the hydroxyl groups of the hydroquinone moiety to reactive radical species, effectively terminating the chain reaction of polymerization. chemcess.com
A notable sulfonated derivative is Potassium 2,5-dihydroxybenzenesulfonate , also known as potassium hydroquinone sulfonate. This compound is incorporated into polymer structures to enhance their thermal stability. Research has demonstrated its use as a rigid monomer in the synthesis of copolymers for demanding applications such as water-based drilling fluids. rsc.orgresearchgate.net In one study, a polymer synthesized with acrylamide (B121943) (AM), 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS), N-vinyl-2-pyrrolidone (NVP), and potassium 2,5-dihydroxybenzenesulfonate (DHBS) showed superior performance in maintaining rheological properties and controlling fluid loss at high temperatures compared to similar polymers without the sulfonated hydroquinone monomer. rsc.orgresearchgate.net The introduction of the rigid phenyl groups from the DHBS monomer into the polymer backbone was found to be conducive to improving thermal stability. rsc.org
Beyond this, potassium 2,5-dihydroxybenzenesulfonate is employed as an intermediate in the synthesis of specialized polymers, such as sulfonated polyarylene ether nitrile copolymers, which are developed for use as proton-exchange membranes (PEMs) that require high thermal stability. smolecule.comchemicalbook.com
| Polymer System (2.0% concentration) | Apparent Viscosity (AV) (mPa·s) | Plastic Viscosity (PV) (mPa·s) | API Filtration Loss (FLAPI) (mL) | HTHP Filtration Loss (FLHTHP) (mL) |
|---|---|---|---|---|
| Na-MMT/PAAN (AM/AMPS/NVP) | <10 | <8 | >20 | >50 |
| Na-MMT/PAANS (AM/AMPS/NVP/SSS) | ~12 | ~9 | ~18 | ~45 |
| Na-MMT/PAAND (AM/AMPS/NVP/DHBS) | 18.0 | 12.0 | 12.0 | 30.0 |
Oxygen Scavenging Agents in Industrial Fluids and Processes
Dissolved oxygen is a significant contributor to corrosion in industrial water systems, such as boilers and oilfield equipment, leading to pitting and degradation of metal surfaces. chempoint.comchempoint.com Hydroquinone and its derivatives function as effective oxygen scavengers by reacting with and removing dissolved oxygen, thereby mitigating corrosion. chempoint.comchempoint.com This antioxidant capability is also crucial for preventing the oxidative degradation of polymer additives used in industrial fluids. chempoint.com
The sulfate salt of p-N-methylaminophenol , commercially known as Metol, is a hydroquinone derivative employed in applications requiring a potent reducing agent. chemcess.comwikipedia.org It is produced from the reaction of hydroquinone with methylamine, and the resulting compound is typically marketed as its sulfate salt. chemcess.comwikipedia.org Its ability to reduce silver halides in photographic development showcases the same reducing power that allows it and similar p-aminophenol derivatives to act as antioxidants and oxygen scavengers in industrial settings like the rubber industry. chemcess.comwikipedia.org
The effectiveness of hydroquinone as an oxygen scavenger, particularly in boiler water treatment, is well-documented. It reacts quickly with oxygen, even at ambient temperatures, and does not degrade into ammonia, which makes it safe for systems containing copper alloys. chempoint.com In some formulations, the activity of oxygen scavengers is enhanced by catalysts. One such catalyst is 1,2-naphthoquinone-4-sulphonic acid , a sulfonated quinone, which highlights the role of sulfonated aromatic compounds in facilitating oxygen removal. googleapis.com
| Property | Hydroquinone | Hydrazine | DEHA (Diethylhydroxylamine) | Carbohydrazide |
|---|---|---|---|---|
| Volatility | Non-volatile | Volatile | Volatile | Non-volatile |
| Reaction with Oxygen | Fast, even at low temperatures | Slow at low temperatures | Moderate | Moderate |
| Ammonia Formation | No | Yes | Yes | No |
| Metal Passivation | Provides protective oxides with iron and copper | Passivates iron and copper | Passivates iron | Passivates iron and copper |
| Relative Treat Rate (Scavenger:O₂) | 7:1 | 1:1 | 1.4:1 | 1.5:1 |
Environmental Chemical Fate and Degradation of Hydroquinone Sulfate Derivatives
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation involves non-biological processes that chemically alter hydroquinone (B1673460) sulfate (B86663). These pathways are fundamental to its degradation in sunlit surface waters, oxidizing soils, and various aqueous systems.
Direct research on the photochemical degradation of hydroquinone sulfate is limited; however, insights can be drawn from studies on the parent compound, hydroquinone, and related aryl compounds. Hydroquinone is known to be susceptible to photodegradation. oecd.org The presence of chromophores in the hydroquinone structure allows it to absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. who.int
Recent studies have revealed that sulfate ions (SO₄²⁻), typically considered inert, can be photochemically activated in the presence of phenolic compounds under simulated or natural sunlight. nih.govresearchgate.net This process generates highly reactive sulfate-type radicals, including SO₃⁻, SO₄⁻, and SO₅⁻. nih.gov The mechanism is believed to initiate with the photolysis of the phenolic compound, which generates a hydrated electron (eₐₙ⁻). This electron then reduces the sulfate ion, initiating a series of radical chain reactions that can enhance the degradation of the parent phenol (B47542). nih.govresearchgate.net While this pathway has not been confirmed specifically for this compound, it suggests a potential mechanism where the hydroquinone moiety could facilitate the photochemical activation of its own sulfate group, leading to self-propagating degradation reactions under solar irradiation.
The chemical oxidation of this compound in environmental matrices is primarily driven by interactions with naturally occurring oxidants, such as metal oxides. While direct studies on the sulfate conjugate are scarce, the behavior of hydroquinone provides a strong model. In soil and sediment, manganese (Mn) and iron (Fe) oxides are powerful abiotic oxidants of phenolic compounds. researchgate.netresearchgate.net
Research has shown that hydroquinone is readily oxidized by various forms of Mn-oxides (e.g., birnessite, cryptomelane) and Fe-oxides (e.g., goethite, ferrihydrite). researchgate.netresearchgate.netdntb.gov.uaosti.gov The primary reaction involves the oxidation of hydroquinone to 1,4-benzoquinone (B44022), coupled with the reduction of the metal ion (e.g., Mn(IV) to Mn(II) or Fe(III) to Fe(II)). researchgate.net This process is a heterogeneous reaction occurring on the mineral surface. researchgate.net The rate and extent of this oxidation are influenced by the specific mineral structure and the pH of the environment. osti.govacs.org The autooxidation of hydroquinone can also be catalyzed by dissolved metal ions, particularly copper, which enhances its conversion to benzoquinone. who.intnih.govulisboa.pt
For this compound, it is hypothesized that the primary step would be hydrolysis to cleave the sulfate group (see 7.1.3), releasing free hydroquinone to be oxidized. Alternatively, the bulky and electron-withdrawing sulfate group could directly influence the rate of oxidation at the mineral surface, potentially hindering the reaction compared to the parent compound.
The hydrolysis of the this compound ester bond (S-O cleavage) is a critical pathway for its transformation in aqueous environments. nih.gov This reaction cleaves the molecule into hydroquinone and an inorganic sulfate ion. The mechanism of this process for aryl sulfates, such as phenyl sulfate, has been studied in detail.
In acidic conditions, the hydrolysis of aryl sulfates proceeds via an A-1 type mechanism. acs.org This pathway involves a rapid, reversible protonation of the sulfate ester, followed by a slow, rate-determining unimolecular dissociation of the protonated substrate into the corresponding phenol and sulfur trioxide. The sulfur trioxide is then rapidly hydrated to form sulfuric acid. The rate of this acid-catalyzed hydrolysis is dependent on the acidity of the medium. acs.org
In contrast, uncatalyzed hydrolysis of aryl sulfate monoanions in neutral water is extremely slow but proceeds through an Sₙ2 mechanism, involving nucleophilic attack by water at the sulfur atom. researchgate.netnih.gov The stability of the aromatic leaving group (the phenoxide ion) makes aryl sulfates more susceptible to hydrolysis than alkyl sulfates. researchgate.net
Chemo-Enzymatic and Anaerobic Transformation Research (Focus on Chemical Pathways)
In environments devoid of oxygen, different chemical transformation pathways become dominant. These are often mediated by biological systems but are fundamentally chemical conversions.
Under anaerobic conditions, particularly in sulfate-reducing environments, the degradation of hydroquinone follows a distinct chemical pathway that does not involve direct oxidative ring cleavage. nih.gov For this compound, the initial step would logically be hydrolysis to yield free hydroquinone, as described previously.
Once hydroquinone is formed, it undergoes a series of chemical conversions mediated by anaerobic microorganisms, such as those from the genus Desulfococcus. nih.govd-nb.info The first and key reaction is a carboxylation, where a carboxyl group is added to the aromatic ring to produce gentisate (2,5-dihydroxybenzoate). nih.govd-nb.inforesearchgate.net This step is considered an endergonic reaction that is driven forward by subsequent favorable reactions. d-nb.info The gentisate is then activated by the addition of coenzyme A (CoA) to form gentisyl-CoA, which enters further degradation pathways, eventually leading to the formation of compounds like acetate (B1210297) and benzoate (B1203000) that can be completely mineralized. nih.govresearchgate.netd-nb.info
Chemical Conversion Sequence of Hydroquinone in Anaerobic Sulfate-Reducing Environments
Hydrolysis (Initial Step for Sulfate Conjugate): this compound + H₂O → Hydroquinone + HSO₄⁻
Carboxylation: Hydroquinone + HCO₃⁻ → Gentisate + H₂O nih.govd-nb.info
Activation: Gentisate + CoA + ATP → Gentisyl-CoA + AMP + PPi
Reductive Dehydroxylation & Ring Reduction: Gentisyl-CoA → Benzoyl-CoA → Further degradation to acetate nih.govresearchgate.net
Laboratory studies using abiotic (non-living) systems provide valuable insights into the specific chemical reactions that hydroquinone and its derivatives undergo. These in vitro experiments allow for the isolation and characterization of individual transformation pathways.
One key area of study is the abiotic oxidation of hydroquinone mediated by materials other than metal oxides. Research has shown that reduced graphene oxide (rGO) can dramatically accelerate the oxidation of hydroquinone to 1,4-benzoquinone in aqueous solutions, even in neutral or acidic pH ranges where autooxidation is typically very slow. researchgate.net The proposed mechanism involves the reaction of dissolved oxygen with defects on the rGO surface to create reactive oxygen intermediates. These intermediates then facilitate a radical chain reaction, abstracting a hydrogen atom from hydroquinone to form a semiquinone radical, which is subsequently oxidized to benzoquinone. researchgate.net
Another significant area of in vitro research is the study of hydrolysis kinetics under controlled conditions. As detailed in section 7.1.3, kinetic studies of sodium phenyl sulfate in various acidic and dioxane-water mixtures have been instrumental in elucidating the A-1 mechanism of acid-catalyzed hydrolysis for aryl sulfates. acs.org These experiments, conducted in abiotic reactor systems, confirm the reaction pathway and provide quantitative data on reaction rates and the influence of the chemical environment.
Advanced Research on Environmental Detection and Quantification
The environmental presence of this compound, a primary metabolite of hydroquinone, necessitates the development of sophisticated analytical methods for its detection and quantification. who.intiarc.fr As hydroquinone undergoes detoxification in various organisms through conjugation to sulfates and glucuronides, these derivatives can potentially enter aquatic and terrestrial systems. who.intiarc.froecd.org Research has therefore focused on creating sensitive and specific techniques capable of identifying and measuring these polar conjugates at trace levels within complex environmental matrices.
Method Development for Trace Analysis in Complex Environmental Samples
The detection of this compound in environmental samples like water and soil is challenging due to its high polarity and the presence of numerous interfering substances. Consequently, advanced analytical techniques, primarily centered around chromatography and mass spectrometry, have been explored and developed. While many methods have been validated for biological samples, such as urine, they provide a strong foundation for adaptation to environmental analysis. oup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroquinone and its derivatives. A patent for an HPLC method details the efficient separation and detection of related substances in hydroquinone, explicitly including potassium this compound. google.com This method utilizes a reverse-phase column and a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile, with detection performed using UV absorbance. google.com
For more specific and sensitive detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. An LC-MS/MS method has been established for the determination of arbutin (B1665170) and its metabolites, including hydroquinone-sulfate, in plasma and urine. oup.comresearchgate.net Such methods can be adapted for environmental water samples, often after a solid-phase extraction (SPE) step to concentrate the analyte and clean up the sample. The typical approach involves electrospray ionization (ESI) in negative mode to detect the sulfate conjugate.
Capillary electrophoresis (CE) offers another powerful tool for the direct analysis of highly polar and charged compounds like this compound. A validated method using capillary zone electrophoresis (CZE) was successfully used for the direct determination of hydroquinone glucuronide and this compound in human urine without extensive sample preparation. researchgate.net Given its effectiveness with complex biological fluids, CZE holds significant promise for the direct analysis of filtered water samples.
The table below summarizes key parameters from developed analytical methods applicable to this compound and its parent compound.
Table 1: Analytical Methods for the Detection of Hydroquinone and its Derivatives
| Analyte(s) | Analytical Technique | Matrix | Key Methodological Details | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Potassium this compound & other impurities | HPLC | Pharmaceutical preparation | Reverse-phase or positive-phase column; Mobile Phase: Phosphoric acid solution/acetonitrile; UV detection at 210-230 nm. | Not specified | google.com |
| This compound & Glucuronide | Capillary Zone Electrophoresis (CZE) | Human Urine | Direct injection; analysis of hydrophilic metabolites. | Not specified | researchgate.net |
| Hydroquinone-Sulfate & Arbutin | LC-MS/MS | Rat Plasma | Solid-phase extraction (Oasis cartridge); elution with methanol (B129727). | Not specified for sulfate | oup.com |
| Hydroquinone | HPLC-MS/MS | Cosmetics | Mobile Phase: Ammonium acetate/acetonitrile; ESI source. | 8.0 µg/g | nih.gov |
| Hydroquinone & Catechol | Electrochemical Sensor | Environmental Samples | Reduced graphene oxide–polydopamine–carboxylated multi-walled carbon nanotube composite electrode. | 0.066 µM | rsc.org |
Monitoring Strategies for this compound Contaminants
Effective monitoring of this compound in the environment requires a targeted strategy, as its presence is directly linked to the contamination and subsequent biological processing of its parent compound, hydroquinone. To date, widespread environmental monitoring data for this compound itself is scarce, with most programs focusing on hydroquinone. who.intwho.int However, a comprehensive monitoring strategy should ideally include major metabolites to fully understand the environmental fate and impact.
A strategic approach to monitoring for this compound would involve:
Targeted Site Selection: Monitoring efforts should be concentrated on areas with a high likelihood of hydroquinone contamination. This includes downstream of industrial facilities that produce or use hydroquinone, wastewater treatment plant effluents, and sites of known chemical spills. iarc.fr
Matrix-Specific Sampling: Sampling protocols should be established for relevant environmental compartments. For the highly water-soluble this compound, aqueous samples are of primary concern. This includes surface water, groundwater, and wastewater effluent. Analysis of soil and sediment pore water in contaminated zones could also be relevant.
Adapted Analytical Methods: The analytical methods detailed in the previous section, particularly LC-MS/MS, would form the core of the monitoring program. These methods would need to be rigorously validated for environmental matrices, accounting for potential interferences and establishing environmentally relevant detection limits.
Integrated Monitoring: The monitoring of this compound should be conducted in conjunction with the analysis of the parent hydroquinone. This dual approach provides a more complete picture of contamination, offering insights into the extent of the initial pollution event and the degree of subsequent biological transformation in the environment. The ratio of the parent compound to its sulfate conjugate could potentially serve as an indicator of the age of the contamination or the level of biological activity in the ecosystem.
Currently, real-time monitoring of possible contamination in water supplies relies on deploying numerous sensors for various analytes. researchgate.net While advanced electrochemical sensors and colorimetric systems are being developed for hydroquinone, similar technology specifically for this compound is not yet established for environmental applications. rsc.orgresearchgate.netmdpi.com Therefore, monitoring remains a lab-based activity requiring discrete sample collection and analysis.
Future Research Trajectories in Hydroquinone Sulfate Chemistry
Design and Synthesis of Advanced Hydroquinone (B1673460) Sulfate (B86663) Architectures
The future of hydroquinone sulfate chemistry lies in moving beyond the simple molecule to construct sophisticated, functional architectures. Research is increasingly focused on integrating the this compound moiety into larger, more complex systems to harness and amplify its inherent redox and chemical properties.
A promising direction is the development of redox-active ionic liquids (RAILs) where hydroquinone sulfonate acts as the anion. nih.govnih.gov For instance, 1-butyl-3-methylimidazolium hydroquinone sulfonate, ((BMIM)(HQS)), has been synthesized and characterized. nih.govmdpi.com This RAIL demonstrates high thermal stability (up to 340 °C) and intrinsic redox activity, eliminating the need for additional supporting electrolytes in electrochemical applications. nih.govnih.gov The synthesis typically involves a two-step process: quaternization of an imidazole (B134444) derivative followed by an anion exchange with a hydroquinone sulfonate salt, such as potassium hydroquinone sulfonate. nih.govmdpi.com
Another area of exploration is the incorporation of this compound into polymeric structures . Researchers are investigating hydroquinone polymers linked by alkyl chains for use as active materials in redox flow batteries. google.com The sulfonate group enhances aqueous solubility, a critical factor for these applications. Similarly, the use of potassium hydroquinonesulfonate to create sulfonated polyarylene ether nitrile copolymers highlights its role in developing proton exchange membranes (PEMs) with high thermal stability. fishersci.fi
Furthermore, advanced device architectures for energy applications are utilizing this compound. In the field of decoupled water splitting, potassium this compound has been employed as a redox mediator (RM). acs.org This strategy, inspired by natural photosynthetic systems, uses the hydroquinone/benzoquinone redox couple to separate the hydrogen and oxygen evolution reactions, paving the way for more flexible and efficient energy storage and production systems. acs.orgcqu.edu.cn
The design of these advanced architectures often involves a "scaffold hybridization" strategy, where the hydroquinone core is combined with other functional units to create novel compounds with enhanced properties. rsc.org
Table 1: Examples of Advanced Architectures Incorporating this compound
| Architecture Type | Specific Example | Key Features & Synthesis Approach | Potential Application | Reference(s) |
| Redox-Active Ionic Liquid (RAIL) | 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)) | Two-step synthesis involving quaternization and anion exchange. High thermal stability and intrinsic redox activity. | Electrochemical systems, energy storage. | nih.gov, nih.gov, mdpi.com |
| Redox Mediator System | Potassium this compound in a PEM device | Acts as a redox mediator to decouple hydrogen and oxygen evolution reactions in water splitting. | Energy storage, hydrogen production. | acs.org, cqu.edu.cn |
| Functional Copolymers | Sulfonated polyarylene ether nitrile copolymers | Incorporation of potassium hydroquinonesulfonate to enhance thermal stability. | Proton Exchange Membranes (PEMs). | fishersci.fi |
| Aqueous Battery Catholyte | Hydroquinone Sulfonic Acid (HQS) / Benzoquinone Sulfonic Acid (BQS) | Used as a redox couple in a rechargeable aqueous lithium battery. | High-energy-density batteries. | lidsen.com, researchgate.net |
Innovations in Catalytic and Sustainable Synthesis Methods
Concurrent with the design of new architectures is the critical need for innovative and sustainable methods for their synthesis. Future research is heavily focused on green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. fccollege.ac.inroyalsocietypublishing.org
Electrochemical synthesis is emerging as a powerful and sustainable tool. Protocols are being developed for the electrochemical functionalization of quinones with sulfonate groups. acs.org This method allows for late-stage modification to tailor properties like water solubility and redox potential, which is highly beneficial for materials science applications. acs.org Moreover, sequential paired electrosynthesis, where phenol (B47542) is first oxidized to p-benzoquinone at an anode and subsequently reduced to hydroquinone at a cathode in a membrane-free cell, represents a promising route that could be adapted for sulfated derivatives. google.com
The development of novel heterogeneous catalysts is another key research trajectory. Sulfated metal oxides, such as sulfated tin oxide and sulfated zirconia, have shown high activity for reactions involving hydroquinone, like alkylation. capes.gov.brresearchgate.net For example, sulfated tin oxide prepared by thermal decomposition of stannous sulfate is an effective and reusable catalyst for the tert-butylation of hydroquinone. researchgate.net The high activity is attributed to a hydrophobic surface that prevents the poisoning of acid sites by water. researchgate.net The principles learned from these systems can be applied to the direct sulfonation or derivatization of hydroquinone.
A significant push towards sustainability involves replacing traditional, harsh reagents and solvents. A low-cost and environmentally friendly process for synthesizing the disodium (B8443419) salt of hydroquinone using water as the solvent instead of methanol (B129727) has been demonstrated, showcasing a safer and greener alternative. ijche.com Future work will likely extend these aqueous-based methods to the synthesis of the sulfated form. The overarching goal is to develop catalytic reactions that minimize the generation of inorganic salt waste, a common issue in conventional synthesis pathways for hydroquinone. fccollege.ac.inresearchgate.net
Table 2: Emerging Catalytic and Sustainable Synthesis Strategies
| Method | Catalyst/System | Key Advantages | Target Reaction | Reference(s) |
| Electrochemical Synthesis | - | Avoids harsh chemical oxidants/reductants; allows for late-stage functionalization. | Functionalization of quinones with sulfonate groups. | acs.org |
| Heterogeneous Catalysis | Sulfated tin oxide (SnO2/SO4) | Reusable, high activity, water-tolerant due to hydrophobic surface. | Alkylation of hydroquinone. | researchgate.net |
| Heterogeneous Catalysis | Sulfated zirconia (ZrO2/SO4) | Solid superacid catalyst. | Condensation reactions of hydroquinone. | capes.gov.br |
| Green Synthesis | Water as solvent | Eliminates hazardous organic solvents like methanol; safer and lower cost. | Synthesis of disodium salt of hydroquinone. | ijche.com |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental synthesis and computational modeling is becoming indispensable for accelerating the discovery and optimization of this compound-based systems. This integrated approach provides deep mechanistic insights and predictive power, guiding laboratory efforts and reducing trial-and-error.
Density Functional Theory (DFT) calculations are being employed to understand reaction mechanisms and predict molecular properties. For instance, DFT studies at the B3LYP level have been used to investigate the reaction of hydroquinone with dimethyl sulfate, optimizing reaction conditions to control product ratios. cqu.edu.cn Other studies have used DFT to probe the oxidative behavior of hydroquinone, correlating calculated quantum chemical parameters with experimental findings. researchgate.net This approach can be extended to model the sulfonation process itself and to predict the electrochemical properties of novel this compound derivatives.
Molecular Dynamics (MD) simulations offer a powerful tool to study the behavior of these molecules in complex environments. MD simulations have been used to investigate the conformational dynamics of hydroquinone-containing catenanes and their interaction with sulfate anions, revealing how binding can rigidify the entire structure. rsc.org In the context of drug delivery and formulation, MD simulations can elucidate interactions between a hydroquinone derivative and excipients in aqueous environments, providing insights into dissolution performance. nih.gov For this compound in applications like redox flow batteries or as RAILs, MD simulations can model interactions with solvents and other ions, predict transport properties, and explain stability or degradation pathways. rsc.orggoogle.de
The combination of experimental techniques (like NMR, cyclic voltammetry, and spectroscopy) with computational modeling (like DFT and MD) provides a holistic understanding. For example, molecular docking and MD simulations have been used to explain the inhibitory activity of hydroquinone ester derivatives by showing how they interact with active sites in enzymes, with the computational results aligning well with experimental kinetic data. researchgate.net A similar approach will be crucial for designing this compound architectures with specific binding or catalytic properties.
Table 3: Application of Computational Methods in Hydroquinone-Related Research
| Computational Method | System Studied | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Reaction of hydroquinone with dimethyl sulfate | Optimization of reaction conditions for selective product formation. | cqu.edu.cn |
| DFT | Oxidative behavior of hydroquinone | Correlation of quantum chemical parameters with experimental redox properties. | researchgate.net |
| Molecular Dynamics (MD) | Hydroquinone-containing acs.orgcatenane with sulfate | Elucidation of binding modes and conformational changes upon anion binding. | rsc.org |
| MD & Molecular Docking | Hydroquinone ester derivatives interacting with tyrosinase | Understanding of enzyme inhibition mechanisms and structure-activity relationships. | researchgate.net |
| Terahertz Spectroscopy & DFT | Methane replacement in hydroquinone clathrates | Determination of guest molecule disorder and reaction monitoring. | acs.org |
Exploration of Emerging Non-Biological Applications in Niche Chemical Fields
While hydroquinone and its derivatives have established biological and photographic uses, future research on this compound is uncovering a range of exciting, non-biological applications, particularly in the fields of energy storage and materials science. The sulfonate group is key to these emerging roles, as it significantly enhances aqueous solubility and tunes the electrochemical potential without compromising the core redox functionality of the hydroquinone moiety.
The most prominent emerging application is in aqueous redox flow batteries (RFBs) . nih.govresearchgate.net Hydroquinone sulfonic acid (HQS) and its corresponding oxidized form, benzoquinone sulfonic acid (BQS), are being investigated as a highly promising redox couple for the catholyte (positive electrolyte). lidsen.comresearchgate.net These organic molecules offer the potential for low-cost, scalable energy storage. lidsen.com Researchers have designed rechargeable aqueous lithium batteries using an HQS/BQS catholyte that exhibit high theoretical energy densities, potentially double that of conventional lithium-ion batteries. lidsen.comresearchgate.net The sulfonation is critical for achieving the high aqueous solubility required for a practical flow battery. rsc.org
In a related energy application, potassium hydroquinone sulfonate has been demonstrated as an effective redox mediator for decoupled water splitting . acs.org In this system, the hydroquinone sulfonate is first oxidized at an anode, storing the oxidative equivalents. This charged mediator is then used to drive the oxygen evolution reaction chemically, while hydrogen is produced separately at a cathode. This approach enhances the safety and flexibility of hydrogen production. acs.org
The synthesis of redox-active ionic liquids (RAILs) based on hydroquinone sulfonate represents another novel frontier. nih.govnih.gov By using hydroquinone sulfonate as the anion in an ionic liquid, a material is created that is inherently redox-active, thermally stable, and has low volatility. nih.govmdpi.com These properties make them attractive for use as electrolytes in electrochemical devices like supercapacitors or batteries without the need for additional solvents or supporting salts. nih.govresearchgate.net
Finally, hydroquinone sulfonates are being used in analytical chemistry. For example, a kinetic spectrophotometric method for determining trace amounts of iron(III) has been developed based on its catalytic effect on the oxidation of disulphonated hydroquinone by hydrogen peroxide. ache-pub.org.rs
Table 4: Summary of Emerging Non-Biological Applications
| Application Area | Specific Role of this compound | Key Advantage(s) | Reference(s) |
| Aqueous Redox Flow Batteries | Active material in the catholyte (HQS/BQS redox couple) | High aqueous solubility, tunable redox potential, low cost, high theoretical energy density. | lidsen.com, nih.gov, researchgate.net |
| Decoupled Water Splitting | Redox Mediator (Potassium hydroquinone sulfonate) | Enables temporal and spatial separation of H₂ and O₂ evolution, enhancing safety. | acs.org, cqu.edu.cn |
| Redox-Active Ionic Liquids (RAILs) | Anionic component of the ionic liquid | Provides intrinsic redox activity, high thermal stability, and low volatility for solvent-free electrochemical systems. | nih.gov, nih.gov, mdpi.com |
| Analytical Chemistry | Reagent in kinetic spectrophotometric methods | Used as an indicator for the catalytic determination of metal traces like Fe(III). | ache-pub.org.rs |
Q & A
Q. How should researchers integrate conflicting evidence into a cohesive risk-benefit analysis for this compound?
- Methodological Answer : Use the GRADE framework to evaluate evidence quality. Weight findings by study design (e.g., RCTs > observational studies) and consistency across populations. For example, while ochronosis risk is higher with >4% formulations, efficacy for hyperpigmentation remains superior to alternatives (e.g., kojic acid) in Fitzpatrick skin types IV–VI .
Tables for Key Data
Q. Table 1. Age-Dependent this compound Levels in Plasma (Adapted from )
| Age Group | Mean Concentration (μM) | p-value (vs. Group I) |
|---|---|---|
| I (18–30) | 2.1 ± 0.3 | — |
| II (31–50) | 3.4 ± 0.5 | 0.12 |
| III (>50) | 5.6 ± 0.7 | <0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
